Home > Products > Screening Compounds P102295 > Sitravatinib malate
Sitravatinib malate - 2244864-88-6

Sitravatinib malate

Catalog Number: EVT-3462449
CAS Number: 2244864-88-6
Molecular Formula: C37H35F2N5O9S
Molecular Weight: 763.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sitravatinib malate, also known as MGCD516 malate, is a spectrum-selective receptor tyrosine kinase inhibitor that targets TAM (TYRO3, AXL, MERTK) and split kinase family receptors. It has shown promise in treating various advanced solid tumors due to its ability to modulate the tumor microenvironment and exhibit anti-tumor activity. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in different cancer types, particularly non-small cell lung cancer.

Source and Classification

Sitravatinib malate is derived from the compound MGCD516, which was developed by Mirati Therapeutics. It belongs to the class of receptor tyrosine kinase inhibitors, specifically designed to inhibit multiple pathways involved in tumor growth and metastasis. Its classification as a small molecule drug allows for oral administration, making it a convenient option for patients undergoing treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of sitravatinib malate involves several key steps that focus on creating the desired pharmacological properties while ensuring stability and bioavailability. The compound is typically synthesized through a multi-step organic reaction process that includes:

  1. Formation of the Core Structure: The initial step involves constructing the core structure of sitravatinib through coupling reactions that form the necessary carbon-nitrogen bonds.
  2. Modification with Malic Acid: To produce sitravatinib malate, malic acid is introduced to form a salt with the active pharmaceutical ingredient. This step enhances solubility and stability.
  3. Crystallization: The final product undergoes crystallization to yield a pure crystalline form suitable for pharmaceutical applications.

The detailed synthetic route can vary based on the specific protocol employed by research laboratories or pharmaceutical manufacturers.

Molecular Structure Analysis

Structure and Data

Sitravatinib malate has a complex molecular structure characterized by multiple functional groups that facilitate its activity as a receptor tyrosine kinase inhibitor. The molecular formula is typically represented as C21_{21}H24_{24}N4_{4}O4_{4}S, with a molar mass of approximately 396.5 g/mol.

The structure includes:

  • Aromatic Rings: Contributing to its binding affinity.
  • Amine Groups: Enhancing interaction with target receptors.
  • Carboxylic Acid Moiety: Resulting from the malate component, which aids in solubility.

The three-dimensional conformation of sitravatinib malate allows for effective binding to its target receptors, influencing its pharmacodynamics.

Chemical Reactions Analysis

Reactions and Technical Details

Sitravatinib malate undergoes various chemical reactions during its interactions with biological targets:

  1. Binding Reactions: The primary reaction involves binding to receptor tyrosine kinases, inhibiting their activity and downstream signaling pathways involved in cell proliferation and survival.
  2. Metabolic Reactions: In vivo, sitravatinib malate is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may retain some pharmacological activity.
  3. Stability Reactions: The compound's stability can be affected by pH and temperature, necessitating careful formulation strategies during drug development.
Mechanism of Action

Process and Data

Sitravatinib malate exerts its therapeutic effects primarily through inhibition of receptor tyrosine kinases involved in tumor growth:

  1. Inhibition of TAM Receptors: By targeting TYRO3, AXL, and MERTK receptors, sitravatinib disrupts signaling pathways that promote tumor survival and metastasis.
  2. Immune Modulation: The compound enhances anti-tumor immune responses by promoting T-cell activation and reducing tumor-associated immune suppression.
  3. Synergistic Effects with Other Therapies: Clinical studies indicate that sitravatinib can enhance the efficacy of immune checkpoint inhibitors like nivolumab, suggesting potential for combination therapies in treating resistant tumors.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sitravatinib malate exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of the malate moiety, which improves bioavailability.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant data indicate that sitravatinib malate has a terminal elimination half-life ranging from 42.1 to 51.5 hours following oral administration, allowing for once-daily dosing regimens in clinical settings.

Applications

Scientific Uses

Sitravatinib malate is primarily investigated for its applications in oncology:

Properties

CAS Number

2244864-88-6

Product Name

Sitravatinib malate

IUPAC Name

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid

Molecular Formula

C37H35F2N5O9S

Molecular Weight

763.8 g/mol

InChI

InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI Key

GDLGZWLGDROYHH-WNQIDUERSA-N

SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C([C@@H](C(=O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.